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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546401 Get Quote

Introduction 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[Mannose(polyethylene

glycol)-2000] (DSPE-PEG(2000)-Mannose) is a functionalized phospholipid used in the

development of targeted drug delivery systems.[1][2] It combines the structural properties of a

DSPE phospholipid anchor, a PEG(2000) spacer, and a mannose targeting ligand.[3] This

compound is particularly effective for liver-specific targeting due to the high expression of

mannose receptors (CD206) on various liver cells, including liver sinusoidal endothelial cells

(LSECs) and Kupffer cells (resident liver macrophages).[4][5] By incorporating DSPE-
PEG(2000)-Mannose into nanoparticles, such as liposomes or lipid nanoparticles (LNPs),

therapeutic payloads can be selectively delivered to these cells, enhancing therapeutic efficacy

while minimizing off-target side effects.[6][7]

Principle of Liver Targeting The targeting mechanism relies on the specific interaction between

the mannose ligand on the nanoparticle surface and the mannose receptor (MR) expressed on

liver cells.[8] The MR is a C-type lectin that recognizes terminal mannose, N-

acetylglucosamine, and fucose residues on glycoproteins.[4] This binding event triggers

receptor-mediated endocytosis, a process where the cell membrane engulfs the nanoparticle,

forming an endosome.[9][10] This internalizes the nanoparticle and its therapeutic cargo into

the target cell. The PEG spacer provides a hydrophilic shield that reduces non-specific uptake

by the reticuloendothelial system (RES) and prolongs circulation time, allowing for efficient

accumulation in the liver.[1][6]

The process begins with the mannosylated nanoparticle binding to the mannose receptor on

the surface of a liver cell, such as a Kupffer cell or LSEC. This binding event initiates the
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formation of a clathrin-coated pit, which then invaginates and pinches off to form a clathrin-

coated vesicle containing the nanoparticle-receptor complex.[4] The vesicle is then uncoated

and matures into an early endosome. Within the acidic environment of the early endosome, the

nanoparticle dissociates from the receptor.[10] The receptor is subsequently recycled back to

the cell surface, ready to bind to other ligands, while the nanoparticle is transported to a late

endosome and eventually fuses with a lysosome for degradation and release of its therapeutic

payload into the cytoplasm.[9][10]
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Caption: Mannose receptor-mediated endocytosis pathway for nanoparticle uptake in liver

cells.

Applications
DSPE-PEG(2000)-Mannose is utilized to deliver a wide range of therapeutic agents to the liver,

including:

Small Molecule Drugs: For treating conditions like hepatocellular carcinoma or liver fibrosis.

[11]

Nucleic Acids (siRNA, mRNA): For gene silencing or protein replacement therapies.

Mannosylated LNPs have been shown to improve mRNA uptake and functional delivery in

hepatic cells.[12][13]

Vaccines and Immunomodulators: To target antigen-presenting cells (APCs) like Kupffer cells

and dendritic cells in the liver, thereby modulating the immune response.[5][14]

Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing DSPE-PEG(2000)-
Mannose for liver-targeted delivery.

Table 1: Physicochemical Properties of Mannosylated Nanoparticles

Formulation
Type

Drug/Paylo
ad

Size (nm)
Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Reference

Liposomes - 128.1 0.295 -28.1 [15]

LNP-Man mGFP mRNA ~127 < 0.2 -5.5 [16]

LNP-Man PolyA ~110 < 0.2 -11.4 [16]

| DSPE-PEG2000 Micelles | Ridaforolimus | 33 ± 15 | - | - |[17] |
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Table 2: In Vivo Liver Targeting Efficiency

Formulation
Animal
Model

% Injected
Dose in
Liver

Target Cell
Type

Time Point Reference

Mannosylat
ed
Liposomes

Mouse > 60%
Kupffer
Cells

2h [7]

Galactosylate

d SSL*
Mouse

~93% (of liver

uptake)

Parenchymal

Cells
- [7]

Mannosylate

d SSL*
Mouse High Kupffer Cells - [7]

LNP-Man Mouse
High

(qualitative)
LSECs - [16]

*SSL: Sterically Stabilized Liposomes

Protocols
Protocol 1: Formulation of Mannosylated Liposomes via
Thin-Film Hydration
This protocol describes a standard method for preparing mannose-targeted liposomes

incorporating DSPE-PEG(2000)-Mannose.

Materials:

Primary lipid (e.g., DSPC or POPC)

Cholesterol

DSPE-PEG(2000)

DSPE-PEG(2000)-Mannose
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Drug to be encapsulated

Chloroform or a chloroform/methanol mixture

Hydration buffer (e.g., PBS, HEPES-buffered saline, pH 7.4)

Equipment:

Round-bottom flask

Rotary evaporator

Water bath sonicator or probe sonicator

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Dynamic Light Scattering (DLS) instrument

Procedure:

Lipid Film Preparation:

Dissolve the lipids (e.g., DSPC, Cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-
Mannose in a desired molar ratio, for instance, 55:40:4:1) in chloroform in a round-bottom

flask.

Attach the flask to a rotary evaporator.

Evaporate the organic solvent under vacuum at a temperature above the lipid phase

transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.

Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.

Hydration:

Hydrate the lipid film with the aqueous buffer, which may contain the hydrophilic drug to be

encapsulated.
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Agitate the flask by vortexing or gentle shaking at a temperature above the Tc until the lipid

film is fully suspended, forming multilamellar vesicles (MLVs).

Size Reduction (Sonication & Extrusion):

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a bath or

probe sonicator.

For a more uniform size distribution, subject the liposome suspension to extrusion. Pass

the suspension 10-20 times through polycarbonate membranes of a defined pore size

(e.g., 100 nm) using a mini-extruder.[18]

Purification:

Remove any unencapsulated drug by size exclusion chromatography (e.g., using a

Sephadex G-50 column) or dialysis.[19]

Characterization:

Measure the particle size, polydispersity index (PDI), and zeta potential using a DLS

instrument.[15]

Determine the drug encapsulation efficiency using a suitable analytical method (e.g., UV-

Vis spectroscopy, HPLC).
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Caption: Experimental workflow for the preparation of mannosylated liposomes.
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Protocol 2: In Vitro Cellular Uptake Assay by Flow
Cytometry
This protocol details how to quantify the uptake of fluorescently labeled mannosylated

nanoparticles into liver cells.

Materials:

Target cells (e.g., RAW264.7 macrophages, primary Kupffer cells, Huh7 cells)

Cell culture medium and supplements

Fluorescently labeled mannosylated nanoparticles (e.g., containing DiD or a fluorescent

drug).[18]

Control (non-mannosylated) nanoparticles

Free Mannan or α-methyl mannoside (for competition assay)

PBS, Trypsin-EDTA

Flow cytometry buffer (e.g., PBS with 1% BSA)

Propidium Iodide (PI) or other viability dye

Equipment:

Cell culture incubator

Multi-well plates (e.g., 24-well)

Flow cytometer

Procedure:

Cell Seeding:
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Seed the target cells into 24-well plates at an appropriate density and allow them to

adhere overnight.

Competition Assay (Optional):

To confirm receptor-mediated uptake, pre-incubate a subset of cells with a high

concentration of free mannan (e.g., 1 mg/mL) for 30-60 minutes to block the mannose

receptors.[13]

Nanoparticle Incubation:

Remove the culture medium and add fresh medium containing the fluorescently labeled

nanoparticles (both mannosylated and control) at a defined concentration.

Incubate for a specific period (e.g., 2-4 hours) at 37°C.

Cell Harvesting:

Wash the cells three times with cold PBS to remove non-internalized nanoparticles.

Detach the cells using Trypsin-EDTA.

Neutralize the trypsin with culture medium and transfer the cell suspension to flow

cytometry tubes.

Flow Cytometry Analysis:

Centrifuge the cells (e.g., at 300 x g for 5 minutes) and resuspend the pellet in flow

cytometry buffer.

Add a viability dye (e.g., PI) to exclude dead cells from the analysis.

Analyze the samples on a flow cytometer, measuring the fluorescence intensity in the

appropriate channel.[20]

Data Analysis:

Gate on the live, single-cell population.
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Quantify the mean fluorescence intensity (MFI) and the percentage of fluorescently

positive cells for each condition.

Compare the uptake of mannosylated vs. non-mannosylated nanoparticles. A significant

reduction in uptake in the presence of free mannan confirms mannose receptor-mediated

internalization.

Protocol 3: In Vivo Biodistribution and Liver Targeting
Study
This protocol provides a framework for assessing the in vivo targeting efficiency of DSPE-
PEG(2000)-Mannose formulations in an animal model.

Materials:

Animal model (e.g., Balb/c or C57BL/6 mice)

Labeled nanoparticles (e.g., radiolabeled with 99mTc, or containing a fluorescent dye like

DiR or a quantifiable drug).[16]

Anesthesia

Saline for injection

Tissue homogenization buffer

Instrumentation for quantification (gamma counter, IVIS imaging system, or LC-MS/MS)

Equipment:

Syringes for intravenous injection

Surgical tools for dissection

Tissue homogenizer

Analytical instrument for quantification
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Procedure:

Animal Preparation and Injection:

Acclimate animals according to institutional guidelines.

Administer the labeled nanoparticle formulation intravenously (e.g., via tail vein injection)

at a specific dose.

Sample Collection:

At predetermined time points (e.g., 1h, 4h, 24h), anesthetize the animals and collect blood

via cardiac puncture.

Perfuse the animals with saline to remove blood from the organs.

Excise the liver and other major organs (spleen, kidneys, lungs, heart, brain).

Quantification:

Weigh each organ.

For fluorescent nanoparticles: Homogenize the tissues and measure the fluorescence

using an in vivo imaging system (IVIS) or a plate reader.[16]

For radiolabeled nanoparticles: Measure the radioactivity in each organ using a gamma

counter.

For drug-loaded nanoparticles: Homogenize the tissues, extract the drug, and quantify its

concentration using a validated analytical method like LC-MS/MS.

Data Analysis:

Calculate the amount of nanoparticles/drug in each organ.

Express the results as a percentage of the injected dose (%ID) per gram of tissue.
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Compare the liver accumulation of the mannosylated formulation to a non-targeted control

formulation to determine the targeting efficiency.
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Caption: Logical relationship of DSPE-PEG-Mannose nanoparticle components and their

functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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